Cas no 1326876-69-0 (2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)

2-(2H-1,3-Benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core with a benzodioxole and a difluorophenylmethyl substituent. Its structural complexity and functional groups suggest potential utility in medicinal chemistry, particularly as a scaffold for targeting selective biological pathways. The presence of fluorine atoms may enhance metabolic stability and binding affinity, while the benzodioxole moiety could contribute to improved pharmacokinetic properties. This compound is of interest for research applications, including the development of enzyme inhibitors or receptor modulators, owing to its unique molecular architecture and potential for further derivatization.
2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one structure
1326876-69-0 structure
Product name:2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS No:1326876-69-0
MF:C20H17F2N3O3
MW:385.36409163475
CID:5321870

2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
    • 2-(1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
    • Inchi: 1S/C20H17F2N3O3/c21-14-2-3-15(22)13(7-14)10-24-5-6-25-17(20(24)26)9-16(23-25)12-1-4-18-19(8-12)28-11-27-18/h1-8,16-17,23H,9-11H2
    • InChI Key: YEFMLNJJLJQADQ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1CN1C=CN2C(C1=O)CC(C1=CC=C3C(=C1)OCO3)N2)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 636
  • XLogP3: 2.8
  • Topological Polar Surface Area: 54

2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6609-4988-3mg
2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
1326876-69-0
3mg
$63.0 2023-09-07
Life Chemicals
F6609-4988-5μmol
2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
1326876-69-0
5μmol
$63.0 2023-09-07
Life Chemicals
F6609-4988-20μmol
2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
1326876-69-0
20μmol
$79.0 2023-09-07
Life Chemicals
F6609-4988-10μmol
2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
1326876-69-0
10μmol
$69.0 2023-09-07
Life Chemicals
F6609-4988-2mg
2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
1326876-69-0
2mg
$59.0 2023-09-07
Life Chemicals
F6609-4988-4mg
2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
1326876-69-0
4mg
$66.0 2023-09-07
Life Chemicals
F6609-4988-15mg
2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
1326876-69-0
15mg
$89.0 2023-09-07
Life Chemicals
F6609-4988-25mg
2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
1326876-69-0
25mg
$109.0 2023-09-07
Life Chemicals
F6609-4988-40mg
2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
1326876-69-0
40mg
$140.0 2023-09-07
Life Chemicals
F6609-4988-2μmol
2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
1326876-69-0
2μmol
$57.0 2023-09-07

Additional information on 2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Exploring the Potential of CAS No. 1326876-69-0: A Comprehensive Overview

The compound with CAS No. 1326876-69-0, known as 2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, has recently garnered significant attention in the scientific community due to its unique chemical structure and promising pharmacological properties. This molecule represents a novel advancement in heterocyclic chemistry, particularly in the realm of pyrazolo[1,5-a]pyrazinone derivatives. Its synthesis and characterization have been detailed in several recent studies, highlighting its potential applications in drug discovery and material science.

The structural complexity of this compound is evident from its name. The benzodioxol moiety at position 2 contributes to its aromatic stability and potential bioavailability. Meanwhile, the presence of a fluorinated phenyl group at position 5 introduces electronic effects that could enhance its binding affinity to target proteins. The pyrazolo[1,5-a]pyrazinone core is a relatively uncommon heterocyclic framework, which adds to the uniqueness of this compound and opens avenues for exploring its interactions with biological systems.

Recent research has focused on understanding the synthesis of this compound. Scientists have employed a variety of strategies, including multi-component reactions and microwave-assisted synthesis, to construct the complex architecture of CAS No. 1326876-69-0. These methods not only improve the efficiency of synthesis but also pave the way for scaling up production if future applications warrant it. The use of green chemistry principles in these synthetic approaches aligns with current trends toward sustainable chemical practices.

The pharmacological properties of this compound are currently under investigation. Early studies suggest that it exhibits moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases. For instance, its ability to inhibit acetylcholinesterase (AChE) has been explored in vitro, indicating potential therapeutic applications in conditions like Alzheimer's disease. Additionally, preliminary toxicity studies indicate that the compound demonstrates low cytotoxicity against normal human cells, which is a promising sign for its safety profile.

Beyond pharmacology, CAS No. 1326876-69-0 has shown interesting electronic properties that make it a candidate for applications in organic electronics. Its conjugated system and heteroatom-rich structure could contribute to efficient charge transport in materials such as organic semiconductors or light-emitting diodes (OLEDs). Researchers are actively exploring these possibilities by incorporating the compound into thin-film transistor (TFT) devices and assessing their performance under various conditions.

In terms of structural analysis, computational chemistry tools have played a pivotal role in understanding the molecular behavior of this compound. Density functional theory (DFT) calculations have provided insights into its electronic structure, while molecular dynamics simulations have shed light on its conformational flexibility and stability in different environments. These computational studies complement experimental work and help guide further optimization efforts.

The future outlook for CAS No. 1326876-69-0 is bright but requires further investigation across multiple disciplines. Collaborative efforts between chemists, biologists, and materials scientists are essential to unlock its full potential. For instance, ongoing clinical trials are evaluating its efficacy as a therapeutic agent in preclinical models of cancer and inflammatory diseases. Simultaneously, materials researchers are exploring ways to integrate this compound into advanced electronic devices to enhance their performance.

In conclusion, CAS No. 1326876-69-0 represents a significant milestone in modern heterocyclic chemistry. Its unique structure offers opportunities across diverse fields, from drug discovery to materials science. As research progresses, it is anticipated that this compound will contribute valuable insights into the design of novel molecules with tailored functionalities.

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